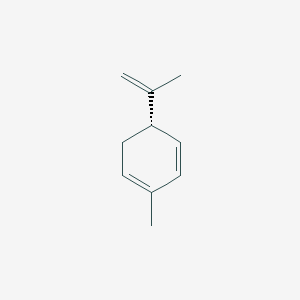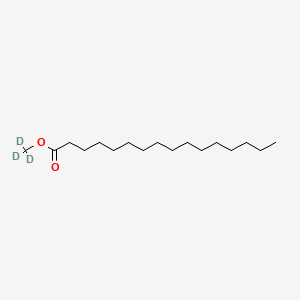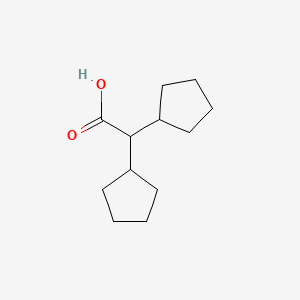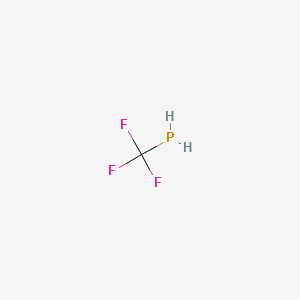
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene is a naturally occurring organic compound. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is known for its presence in essential oils and has a characteristic aroma. It is commonly found in plants such as ginger and other aromatic herbs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene can be achieved through various methods. One common approach involves the cyclization of a suitable precursor under acidic conditions. For example, the cyclization of geranyl acetate in the presence of a strong acid like sulfuric acid can yield the desired compound. The reaction typically requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants that naturally contain this compound. Steam distillation is a widely used method for extracting essential oils. The extracted oil is then subjected to fractional distillation to isolate and purify this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons are the primary products.
Substitution: Halogenated derivatives are formed.
Applications De Recherche Scientifique
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its role in plant metabolism and its effects on plant-insect interactions.
Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modulate enzyme activity and interact with cell membranes. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,5S)-2-Methyl-5-(1-methylethenyl)-cyclohexen-2-ol
- 1-Methyl-4-(1-methylethenyl)-cyclohexene
- 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Uniqueness
(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene is unique due to its specific stereochemistry and the presence of a methylethenyl group. This configuration imparts distinct chemical and biological properties compared to its isomers and other similar compounds. Its presence in essential oils and its role in plant defense mechanisms further highlight its uniqueness.
Propriétés
Formule moléculaire |
C10H14 |
|---|---|
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
(5S)-2-methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-6,10H,1,7H2,2-3H3/t10-/m1/s1 |
Clé InChI |
NJLNIOKPXKKALD-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC[C@@H](C=C1)C(=C)C |
SMILES canonique |
CC1=CCC(C=C1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)









